6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane
Overview
Description
6-Hydroxymethyl-3-aza-bicyclo[311]heptane is a bicyclic compound featuring a nitrogen atom in its structure, making it a member of the aza-bicyclo[311]heptane family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane typically involves the functionalization of bicyclo[3.1.1]heptane derivatives. One common method is the Minisci reaction, which introduces heterocycles at the bridgehead position using N-hydroxyphthalimide esters of carboxylic acids under mild, photocatalytic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized versions of these reactions, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted aza-bicyclo[3.1.1]heptanes.
Scientific Research Applications
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It can be used in the production of materials and chemicals.
Mechanism of Action
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include other aza-bicyclo[3.1.1]heptanes and related bicyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.
Comparison with Similar Compounds
6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane
Other heterocycle-substituted bicyclo[3.1.1]heptanes
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Biological Activity
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's IUPAC name is ((1R,5S,6R)-3-azabicyclo[3.1.1]heptan-6-yl)methanol, with a molecular formula of CHNO and a molecular weight of 127.19 g/mol. Its structure features a hydroxymethyl group that enhances its reactivity and potential for biological interaction.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's biological effects . The compound's bicyclic structure allows it to fit into binding sites on various proteins, potentially modulating their activity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar bicyclic compounds can inhibit enzymes by forming covalent bonds with active sites, leading to a decrease in enzymatic activity . This property makes it a candidate for drug development targeting specific enzymatic pathways.
Receptor Modulation
The compound's structure suggests potential activity as a receptor modulator. Bicyclic compounds are often explored for their ability to interact with neurotransmitter receptors or other cellular targets, which may result in therapeutic effects . The unique arrangement of functional groups in this compound may allow it to mimic natural ligands or disrupt receptor signaling pathways.
Synthesis and Biological Evaluation
A recent study highlighted the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes, including aza-bicyclo variants like this compound, using photocatalytic methods . These synthesized compounds were evaluated for their biological activities, demonstrating promising results in terms of metabolic stability and lipophilicity compared to traditional drug scaffolds.
Comparative Analysis
A comparative analysis was conducted on the biological activities of various bicyclic compounds, including this compound and its derivatives:
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-6(7)3-8-2-5/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPICDADPQABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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